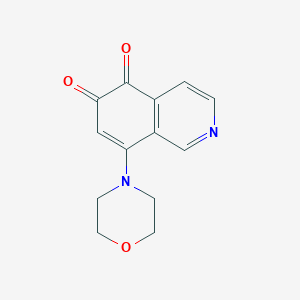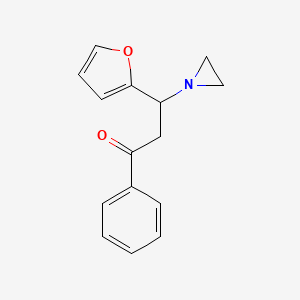
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a methoxy group at the 5-position of the pyridine ring
Preparation Methods
The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the cyclopropanation of a suitable pyridine derivative. This can be achieved through the reaction of a pyridine compound with a cyclopropane precursor under specific conditions. The methoxy group is introduced via methylation of the pyridine ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product’s formation. Common reagents include cyclopropane derivatives, methylating agents, and catalysts to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the conversion of specific functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme activity, receptor binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including catalysis and material modification.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including those involved in neurotransmission, metabolism, and cell signaling. The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
1-(5-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride and 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine share structural similarities with this compound
Uniqueness: The presence of the methoxy group at the 5-position of the pyridine ring and the specific cyclopropanamine structure confer unique chemical and biological properties to this compound. These properties distinguish it from other similar compounds and make it valuable for specific applications.
Properties
Molecular Formula |
C9H14Cl2N2O |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-7-2-3-8(11-6-7)9(10)4-5-9;;/h2-3,6H,4-5,10H2,1H3;2*1H |
InChI Key |
FEHJSYAILXICDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)

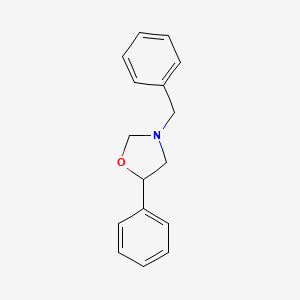
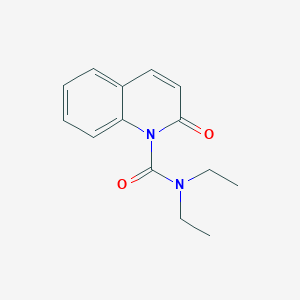
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
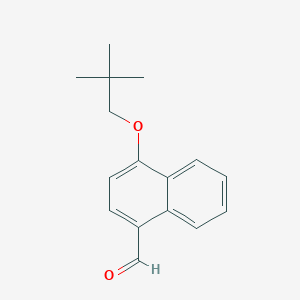

![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
